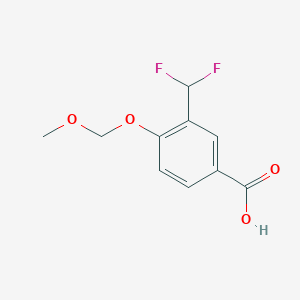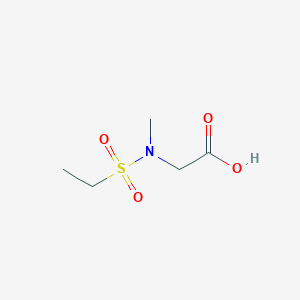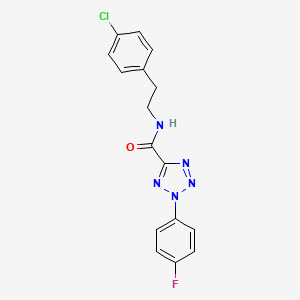![molecular formula C20H21ClN2O3S2 B2524651 4-((4-chlorophenyl)sulfonyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)butanamide CAS No. 899988-91-1](/img/structure/B2524651.png)
4-((4-chlorophenyl)sulfonyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-chlorophenyl)sulfonyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)butanamide is a useful research compound. Its molecular formula is C20H21ClN2O3S2 and its molecular weight is 436.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular Docking and Structure Analysis
Research has explored the structural and molecular docking aspects of similar compounds, focusing on understanding their interactions within biological systems. For instance, docking studies alongside crystal structure analysis of tetrazole derivatives have provided insights into their orientation and interaction with enzymes like cyclooxygenase-2, emphasizing their potential as COX-2 inhibitors (Al-Hourani et al., 2015). This approach underlines the importance of structural analysis in identifying promising compounds for therapeutic applications.
Anticancer Activity
Compounds bearing structural resemblance or functional groups related to 4-((4-chlorophenyl)sulfonyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)butanamide have been synthesized and evaluated for their proapoptotic and anticancer properties. For example, specific indapamide derivatives have demonstrated significant proapoptotic activity against melanoma cell lines, with notable efficacy at inhibiting growth and inducing apoptosis in cancer cells (Yılmaz et al., 2015). Such studies highlight the potential of sulfonyl-containing compounds in cancer therapy.
Bacterial Transformations
The microbial transformation of thiophene compounds reveals the microbial ability to modify sulfur-containing organic molecules, which can have implications for bioremediation and the development of novel bioactive compounds. Research on the bacterial transformation of dibenzothiophenes and related structures has uncovered pathways for sulfur oxidation and ring modification (Kropp et al., 1997). These findings contribute to our understanding of environmental degradation processes and the discovery of new biocatalysts.
Polymer Synthesis
The synthesis of polymers incorporating sulfonyl and thiophene units has been investigated for the creation of materials with unique properties. For instance, the development of thermally stable aromatic poly(imide amide benzimidazole) copolymers incorporating sulfonyl groups highlights the role of these compounds in advancing materials science, offering potential applications in high-performance polymers (Wang & Wu, 2003). Such research demonstrates the versatility of sulfonyl and thiophene-containing compounds in creating new materials with desirable thermal and chemical resistance properties.
Antimicrobial and Antiviral Agents
The design and synthesis of azoles incorporating a sulfonamide moiety have been explored for their potential as anticonvulsant and antimicrobial agents. Certain derivatives have shown promising activity against microbial pathogens and viral infections, indicating the broad-spectrum utility of these compounds in pharmaceutical development (Farag et al., 2012). This research supports the exploration of sulfonyl-containing compounds as candidates for new therapeutic agents.
Direcciones Futuras
Future research could focus on further exploring the biological activities of this compound and its derivatives. This could include investigating its potential as an antifungal , antitumor , or α-glucosidase inhibitory agent . Additionally, more studies could be conducted to understand its mechanism of action and to optimize its synthesis process.
Propiedades
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3S2/c1-13-4-9-16-17(12-22)20(27-18(16)11-13)23-19(24)3-2-10-28(25,26)15-7-5-14(21)6-8-15/h5-8,13H,2-4,9-11H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYKGPGVIQOZCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-[1-(methylamino)ethyl]benzoate hydrochloride](/img/structure/B2524569.png)

![N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2524575.png)
![1-[[Dimethyl(oxo)-lambda6-sulfanylidene]amino]-3-fluorosulfonyloxybenzene](/img/structure/B2524576.png)

![5-Methyl-2-morpholino[1,6]naphthyridine](/img/structure/B2524579.png)
![N-(3,5-dimethoxyphenyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2524581.png)
![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2524582.png)
![2-(2-Methoxyethyl)-6-(2-methoxy-5-methylphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2524583.png)
![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide](/img/structure/B2524587.png)



